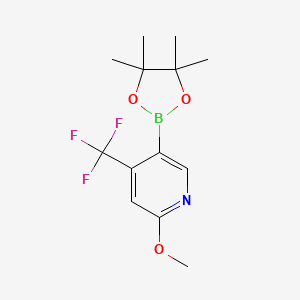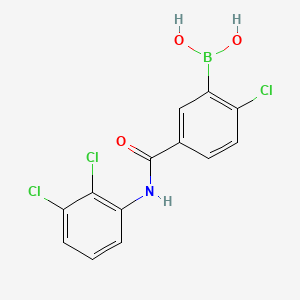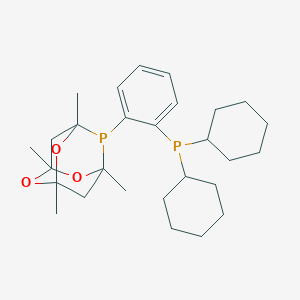
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane is a complex organophosphorus compound. It is known for its unique structure, which includes a phosphine ligand attached to a phenyl group, and a tetramethyl-trioxa-phosphaadamantane core. This compound is particularly significant in the field of catalysis, where it is used as a ligand in various metal-catalyzed reactions.
准备方法
The synthesis of 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane typically involves several steps:
Formation of the Phosphine Ligand: The dicyclohexylphosphine is first synthesized by reacting cyclohexylmagnesium bromide with phosphorus trichloride.
Attachment to the Phenyl Group: The dicyclohexylphosphine is then reacted with a brominated phenyl compound to form the dicyclohexylphosphaneylphenyl intermediate.
Formation of the Trioxa-Phosphaadamantane Core: The trioxa-phosphaadamantane core is synthesized separately through a series of cyclization reactions involving tetramethyl compounds.
Final Coupling: The dicyclohexylphosphaneylphenyl intermediate is then coupled with the trioxa-phosphaadamantane core under specific conditions to form the final compound.
Industrial production methods often involve optimizing these steps to increase yield and purity, using advanced techniques such as high-pressure reactors and continuous flow systems.
化学反应分析
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane undergoes various types of chemical reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form reduced phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents on the phenyl ring are replaced by other groups.
Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学研究应用
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions in biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals due to its unique structural properties.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific properties.
作用机制
The mechanism by which 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane exerts its effects is primarily through its role as a ligand in catalysis. The phosphine group coordinates with metal centers, stabilizing the metal and facilitating various catalytic cycles. The unique structure of the compound allows for specific interactions with the metal center, enhancing the efficiency and selectivity of the catalytic process.
相似化合物的比较
Similar compounds include other phosphine ligands such as triphenylphosphine, tricyclohexylphosphine, and diphenylphosphinoethane. Compared to these, 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane offers unique advantages:
Higher Stability: The trioxa-phosphaadamantane core provides greater stability under various reaction conditions.
Enhanced Selectivity: The specific structure allows for more selective interactions with metal centers, improving the selectivity of catalytic reactions.
Versatility: It can be used in a wider range of reactions compared to simpler phosphine ligands.
属性
分子式 |
C28H42O3P2 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-(1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decan-8-yl)phenyl]phosphane |
InChI |
InChI=1S/C28H42O3P2/c1-25-19-27(3)31-26(2,29-25)20-28(4,30-25)33(27)24-18-12-11-17-23(24)32(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
InChI 键 |
RDFYIHPJEXXODP-UHFFFAOYSA-N |
规范 SMILES |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
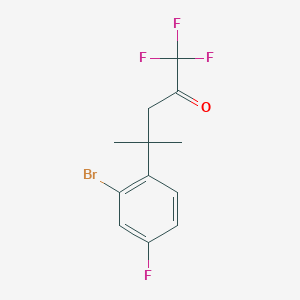
![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
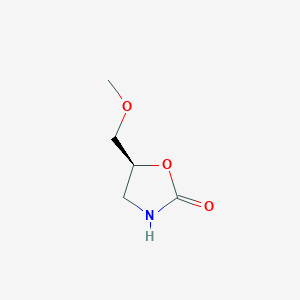
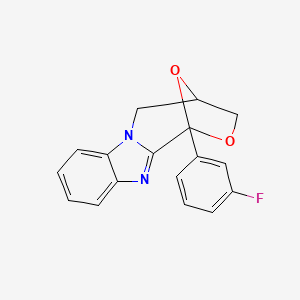
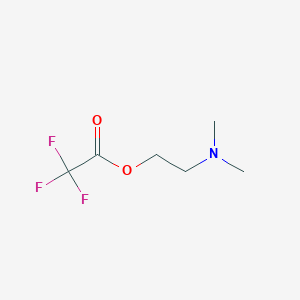
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
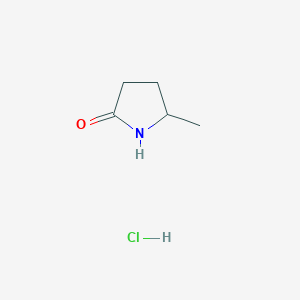
![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
